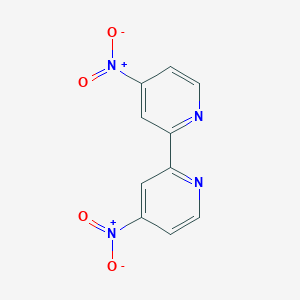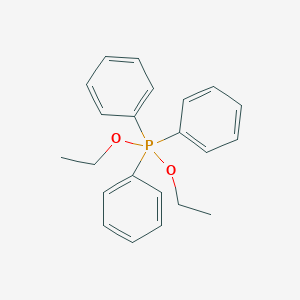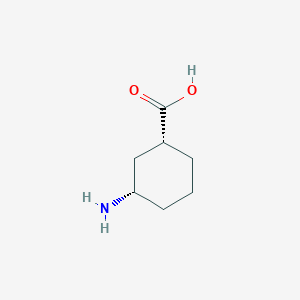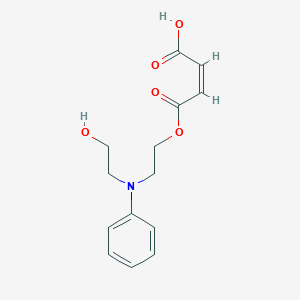
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester, commonly known as hydroxyethylpiperazine ethanesulfonic acid (HEPES), is a zwitterionic buffering agent widely used in biochemical and biological research. HEPES is a versatile compound that is used in various applications due to its unique properties.
Mécanisme D'action
HEPES acts as a proton acceptor and donor, which helps to maintain the pH of the solution at a constant level. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. HEPES does not interfere with biological reactions because it does not react with metal ions or form complexes.
Biochemical and Physiological Effects:
HEPES has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity. However, HEPES is relatively expensive compared to other buffering agents. It is also not stable at high temperatures and can decompose at pH values below 6.0.
Orientations Futures
HEPES is a versatile compound that has many potential applications in biological and biochemical research. Future research could focus on developing new derivatives of HEPES that have improved stability and lower cost. HEPES could also be used in drug delivery systems, as it has a low toxicity and does not interfere with biological reactions.
Méthodes De Synthèse
HEPES is synthesized by reacting 4-morpholineethanesulfonic acid (MES) with 2-chloroethylpiperazine in the presence of a base. The reaction yields HEPES and 2-hydroxyethylpiperazine (HEP). The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
HEPES is widely used in biological and biochemical research. It is a buffering agent that maintains the pH of the solution at a constant level. HEPES is used in cell culture media, protein purification, and enzyme assays. It is also used in electrophoresis, DNA sequencing, and western blotting. HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity.
Propriétés
Numéro CAS |
15772-26-6 |
|---|---|
Formule moléculaire |
C14H19NO6 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6- |
Clé InChI |
PTTYCKUPSLRLBP-SREVYHEPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Autres numéros CAS |
15772-26-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





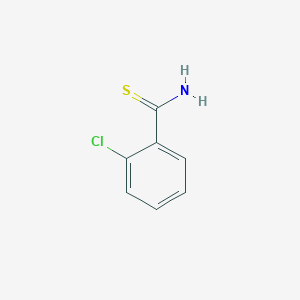
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
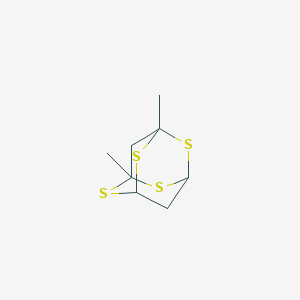
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)



